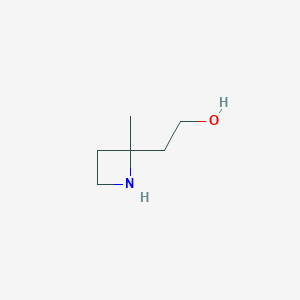

2-(2-Methylazetidin-2-yl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-Methylazetidin-2-yl)ethanol is a chemical compound with the CAS Number: 2445792-38-9 . It has a molecular weight of 115.18 .

Molecular Structure Analysis

The IUPAC name for this compound is 2-(2-methylazetidin-2-yl)ethan-1-ol . The InChI code for this compound is 1S/C6H13NO/c1-6(3-5-8)2-4-7-6/h7-8H,2-5H2,1H3 .Physical And Chemical Properties Analysis

2-(2-Methylazetidin-2-yl)ethanol is a liquid at room temperature .Scientific Research Applications

Organic Chemistry Synthesis

“2-(2-Methylazetidin-2-yl)ethanol” belongs to the azetidine family. It plays a significant role in the synthesis of 3-pyrrole-substituted 2-azetidinones . This process uses catalytic amounts of molecular iodine under microwave irradiation . The procedure is effective for mono- as well as polyaromatic groups at the N-1 position of the 2-azetidinone ring .

Medicinal Chemistry

The 2-azetidinone ring system, which “2-(2-Methylazetidin-2-yl)ethanol” is part of, is the basic structural feature of a number of broad-spectrum β-lactam antibiotics . These include penicillins, cephalosporins, carbapenems, nocardicins, monobactams, clavulanic acid, sulbactams, and tazobactams . These have been widely used as therapeutic agents to treat bacterial infections and several other diseases .

Green Chemistry

The synthesis method of 3-pyrrole-substituted 2-azetidinones using “2-(2-Methylazetidin-2-yl)ethanol” is considered a green and practical method . This is due to the use of catalytic amounts of molecular iodine under microwave irradiation . This method is believed to be the result of a synergistic effect of the Lewis acid catalyst (molecular iodine) and microwave irradiation .

Industrial Applications

“2-(2-Methylazetidin-2-yl)ethanol” is commercially available and can be purchased from various chemical suppliers . It is used in various industrial applications due to its unique chemical properties .

Research and Development

“2-(2-Methylazetidin-2-yl)ethanol” is used in research and development laboratories for the synthesis of new compounds and materials . Its unique structure and properties make it a valuable tool in the development of new synthetic methods .

Education

“2-(2-Methylazetidin-2-yl)ethanol” is used in educational institutions for teaching and research purposes . It is used in laboratory experiments to demonstrate various chemical reactions and synthesis methods .

Safety and Hazards

The compound has been classified as dangerous, with hazard statements H315, H318, H335 . These indicate that it causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing the mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves, eye protection, and face protection .

Mechanism of Action

Target of Action

The primary targets of 2-(2-Methylazetidin-2-yl)ethanol are currently unknown . This compound belongs to the azetidine family

Mode of Action

It’s worth noting that ethanol, a structurally similar compound, has been found to bind to gaba, glycine, and nmda receptors, modulating their effects . It remains to be seen whether 2-(2-Methylazetidin-2-yl)ethanol shares a similar mode of action.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(2-Methylazetidin-2-yl)ethanol are currently unknown . These properties are crucial in determining the bioavailability of the compound, and further studies are needed to outline them.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 2-(2-Methylazetidin-2-yl)ethanol is currently unknown

properties

IUPAC Name |

2-(2-methylazetidin-2-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-6(3-5-8)2-4-7-6/h7-8H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFACKLBAIIMERC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN1)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methylazetidin-2-yl)ethanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(E)-2-(4-chlorophenyl)ethenyl]-3-[(2-methoxyphenyl)methyl]urea](/img/structure/B2427639.png)

![Tert-butyl N-[2-(4-iodo-3,5-dimethylpyrazol-1-yl)ethyl]carbamate](/img/structure/B2427640.png)

![1-(2-(2,5-Dihydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2427642.png)

![2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl 4-(acetylamino)benzoate](/img/structure/B2427643.png)

![5-chloro-N-{2-[(4-methoxybenzyl)amino]-2-oxo-1-phenylethyl}-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2427645.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2427647.png)

![Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate](/img/structure/B2427649.png)

![2,6-Dioxaspiro[4.5]decan-10-one](/img/structure/B2427652.png)